molecular formula C8H5N3O B8485196 Pyrido[2,3-b]pyrazine-7-carboxaldehyde

Pyrido[2,3-b]pyrazine-7-carboxaldehyde

Cat. No.: B8485196
M. Wt: 159.14 g/mol
InChI Key: YZYQOEMPUOXDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido[2,3-b]pyrazine-7-carboxaldehyde is a chemical building block of high interest in medicinal chemistry and materials science research. The pyrido[2,3-b]pyrazine scaffold is a privileged structure in drug discovery, known for its ability to inhibit key biological targets . Researchers utilize this aldehyde derivative as a versatile synthetic intermediate for the construction of more complex molecules, leveraging the reactive formyl group for further chemical modifications such as condensation or cyclization reactions. Compounds based on the pyrido[2,3-b]pyrazine core have demonstrated a wide range of biological activities in scientific studies, including serving as kinase inhibitors relevant to cancer research, such as selective inhibition of PI3K isozymes and Fibroblast Growth Factor Receptors (FGFR) . They have also been investigated for their potential in the electrochemical sensing of DNA and have shown remarkable non-linear optical (NLO) properties for technological applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

pyrido[2,3-b]pyrazine-7-carbaldehyde

InChI

InChI=1S/C8H5N3O/c12-5-6-3-7-8(11-4-6)10-2-1-9-7/h1-5H

InChI Key

YZYQOEMPUOXDRT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C=C(C=N2)C=O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Pyrido 2,3 B Pyrazine 7 Carboxaldehyde and Its Derivatives

Established Synthetic Routes to the Pyrido[2,3-b]pyrazine (B189457) Core Structure

The formation of the bicyclic pyrido[2,3-b]pyrazine system is a critical first step, and several robust methods have been developed to achieve this. These strategies range from convergent multicomponent reactions to classical cyclization and modern catalytic approaches.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient pathway to the pyrido[2,3-b]pyrazine core by combining three or more starting materials in a single synthetic operation. A notable example involves the reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847). organic-chemistry.orgmissouri.edunih.gov This reaction, typically catalyzed by an acid such as p-toluenesulfonic acid (p-TSA) in a solvent like ethanol (B145695), proceeds to furnish highly substituted pyrido[2,3-b]pyrazine derivatives in good to excellent yields, often ranging from 82–89%. nih.gov The process is valued for its operational simplicity and the ability to generate molecular diversity by varying the constituent components. organic-chemistry.orgmissouri.edunih.gov

Reactant 1Reactant 2Reactant 3CatalystSolventYield (%)
Indane-1,3-dioneAromatic Aldehyde2-Aminopyrazinep-TSAEthanol82-89

Cyclization and Ring Annulation Strategies

Classical condensation and cyclization reactions represent the most fundamental approach to constructing the pyrido[2,3-b]pyrazine skeleton. The most common method involves the condensation of a 2,3-diaminopyridine (B105623) with an α-dicarbonyl compound. researchgate.netresearchgate.net For instance, reacting 2,3-diaminopyridine with arylglyoxals in a solvent mixture of dimethylformamide and ethanol at elevated temperatures leads to the formation of 3-arylpyrido[2,3-b]pyrazines in good yields. numberanalytics.com

A key consideration in this approach is regioselectivity when an unsymmetrical α-dicarbonyl compound is used, as this can lead to the formation of two different regioisomers. researchgate.net Studies have shown that reaction conditions, such as temperature and the use of acidic solvents like acetic or trifluoroacetic acid, can influence the regiochemical outcome, allowing for the preferential formation of the desired, often more biologically active, isomer. researchgate.net Another cyclization strategy involves the reaction of furazano[4,5-b]pyridine 3-oxide with the enolic form of 1,3-diketones or β-ketoesters, which yields pyrido[2,3-b]pyrazine 1,4-dioxide or 1-oxide derivatives. semanticscholar.orgresearchgate.net

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig, Heck Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization and synthesis of complex heterocyclic systems, including the pyrido[2,3-b]pyrazine core. The Buchwald-Hartwig amination, in particular, has been employed for the synthesis of pyrido[2,3-b]pyrazine derivatives. This reaction facilitates the formation of carbon-nitrogen bonds by coupling an amine with a halo-substituted pyrido[2,3-b]pyrazine precursor. youtube.com This methodology is especially valuable for introducing diverse amine functionalities onto the heterocyclic scaffold, which is a common strategy in the development of bioactive molecules. By designing donor-acceptor-donor (D-A-D) type molecules, where the pyrido[2,3-b]pyrazine acts as the acceptor, the Buchwald-Hartwig C-N coupling reaction serves as a key step in linking donor amine groups to the core. youtube.com

Deprotonative Lithiation and Electrophilic Trapping for Functionalization

Direct functionalization of the pyrido[2,3-b]pyrazine ring can be achieved through deprotonative metalation followed by quenching with an electrophile. This C-H functionalization strategy allows for the introduction of substituents at specific positions on the heterocyclic core. The process typically involves the use of a strong lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), often in the presence of a zinc salt like ZnCl₂·TMEDA to form a more stable organozinc intermediate. This intermediate can then be trapped with an electrophile. For example, iodination of the core has been successfully achieved using this method, providing a halogenated pyrido[2,3-b]pyrazine that can be used in further cross-coupling reactions.

Targeted Synthesis of Pyrido[2,3-b]pyrazine-7-carboxaldehyde

While the aforementioned methods establish the core structure, the specific synthesis of this compound requires a targeted approach to introduce the formyl group at the 7-position. A common and effective strategy in organic synthesis is the oxidation of a precursor primary alcohol.

Oxidation of Precursor Hydroxyl Groups

The synthesis of this compound can be readily accomplished via the oxidation of its corresponding precursor, (pyrido[2,3-b]pyrazin-7-yl)methanol. This precursor alcohol can, in turn, be prepared from a suitable 7-substituted starting material, such as 7-bromopyrido[2,3-b]pyrazine, through reactions like metal-halogen exchange followed by reaction with formaldehyde, or through palladium-catalyzed coupling with a hydroxymethyl equivalent.

Once the precursor alcohol is obtained, its oxidation to the aldehyde must be performed under mild conditions to avoid over-oxidation to the carboxylic acid. Several modern oxidation reagents are well-suited for this transformation on sensitive heterocyclic substrates.

Oxidation MethodReagentsTypical ConditionsAdvantages
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineLow temperature (-78 °C), CH₂Cl₂Mild conditions, avoids toxic metals, high yields. organic-chemistry.orgmissouri.edunumberanalytics.comwikipedia.orgnrochemistry.com
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room temperature, CH₂Cl₂ or CHCl₃Mild (neutral pH), high chemoselectivity, short reaction times. youtube.comwikipedia.orgwikipedia.orgchemistrysteps.comorganic-chemistry.org
Manganese Dioxide Oxidation Activated Manganese Dioxide (MnO₂)Heterogeneous, various solvents (e.g., CH₂Cl₂, CHCl₃, Acetone)Selective for activated (e.g., benzylic, allylic, heteroaromatic) alcohols. semanticscholar.orgmychemblog.comorganic-chemistry.orgacsgcipr.orglookchem.com

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. organic-chemistry.orgwikipedia.org The reaction is performed at very low temperatures (typically -78 °C) and is known for its mildness and broad functional group tolerance, making it ideal for heteroaromatic aldehydes. missouri.edunrochemistry.com

Dess-Martin Oxidation : This reaction employs the hypervalent iodine reagent Dess-Martin periodinane (DMP). wikipedia.orgwikipedia.org It offers the significant advantages of proceeding under neutral pH at room temperature, providing high yields, and having a simple workup procedure. chemistrysteps.comorganic-chemistry.org

Manganese Dioxide Oxidation : Activated manganese dioxide (MnO₂) is a classic and effective reagent for the selective oxidation of allylic, benzylic, and heteroaromatic methanols. mychemblog.comorganic-chemistry.org As (pyrido[2,3-b]pyrazin-7-yl)methanol is a heteroaromatic methanol (B129727), it is an excellent candidate for this transformation. The reaction is typically carried out by stirring the alcohol with an excess of solid MnO₂ in a non-polar solvent like dichloromethane (B109758) or chloroform. acsgcipr.org

The choice among these methods would depend on the specific stability of the substrate and the desired scale of the reaction, with each offering a reliable route to the target this compound.

Condensation Reactions for Carbaldehyde Formation

The introduction of a carboxaldehyde group at the 7-position of the pyrido[2,3-b]pyrazine ring system is a key synthetic step for further derivatization. While direct condensation to form the aldehyde-functionalized heterocycle in one step is less common, the Vilsmeier-Haack reaction stands as a principal method for the formylation of electron-rich heterocyclic systems. ekb.egorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an aromatic or heteroaromatic ring.

For the synthesis of this compound, the parent Pyrido[2,3-b]pyrazine would be subjected to Vilsmeier-Haack conditions. The electrophilic Vilsmeier reagent attacks the electron-rich pyridine (B92270) ring of the pyrido[2,3-b]pyrazine system, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired carboxaldehyde. The regioselectivity of the formylation is directed by the electronic properties of the heterocyclic system.

Illustrative Reaction Scheme:

While specific literature on the Vilsmeier-Haack formylation of the parent pyrido[2,3-b]pyrazine is not extensively detailed in readily available sources, the reaction is a well-established method for the formylation of similar heterocyclic systems. thieme-connect.denih.govresearchgate.net

Chemical Transformations of the Carboxaldehyde Moiety

The carboxaldehyde group is a versatile functional handle, enabling a wide array of chemical transformations to generate a diverse library of derivatives.

The aldehyde functionality of this compound can be readily reduced to a primary alcohol, (Pyrido[2,3-b]pyrazin-7-yl)methanol. This transformation is typically achieved with high chemoselectivity using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). organic-chemistry.orgrsc.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com The reaction is generally carried out in an alcoholic solvent, such as methanol or ethanol, at room temperature.

Illustrative Reaction Data:

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1NaBH₄Methanol25295
2LiAlH₄THF0 to 25198

This is a representative table based on typical reduction reactions of heterocyclic aldehydes.

The electrophilic carbon of the carboxaldehyde group is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li). This reaction provides a powerful method for the formation of new carbon-carbon bonds, leading to the synthesis of secondary alcohols. For instance, the reaction of this compound with a Grignard reagent, followed by an aqueous workup, would yield a secondary alcohol where the 'R' group from the Grignard reagent has been added to the carbonyl carbon. nih.gov

Illustrative Reaction Data:

EntryNucleophileSolventTemperature (°C)ProductYield (%)
1CH₃MgBrTHF0 to 251-(Pyrido[2,3-b]pyrazin-7-yl)ethanol85
2PhLiDiethyl Ether-78 to 25Phenyl(pyrido[2,3-b]pyrazin-7-yl)methanol80

This is a representative table based on typical nucleophilic addition reactions to heterocyclic aldehydes.

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This condensation reaction is typically catalyzed by a small amount of acid and often involves the removal of water to drive the equilibrium towards the product. nih.gov The resulting imines can be valuable intermediates for further synthetic transformations or can be the target molecules themselves due to their potential biological activities. organic-chemistry.orgresearchgate.netresearchgate.netekb.egscience.govmdpi.com

Illustrative Reaction Data:

EntryAmineSolventCatalystTime (h)Yield (%)
1AnilineEthanolAcetic Acid (cat.)492
2BenzylamineToluenep-Toluenesulfonic acid (cat.)688

This is a representative table based on typical imine formation reactions from heterocyclic aldehydes.

Optimization of Reaction Conditions for Synthetic Efficiency

The efficiency of the synthesis of this compound and its derivatives can be significantly influenced by the reaction conditions. For the initial formation of the pyrido[2,3-b]pyrazine core, which often involves the condensation of a pyridinediamine with a dicarbonyl compound, several factors can be optimized. ingentaconnect.comresearchgate.netnih.govresearchgate.neteurekaselect.com

Research has shown that acidic catalysis can improve both the rate and regioselectivity of such condensation reactions. ingentaconnect.comeurekaselect.com The choice of solvent is also critical, with protic solvents like ethanol and acetic acid often being employed. nih.gov Temperature plays a crucial role; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired side products. ingentaconnect.com In some cases, lower temperatures have been found to enhance regioselectivity. ingentaconnect.com

For the subsequent transformations of the carboxaldehyde, optimization would involve screening different reagents, catalysts, solvents, and temperatures to maximize the yield and purity of the desired product. For instance, in the reduction reaction, the choice of a milder reducing agent like sodium borohydride over a stronger one like lithium aluminium hydride can prevent the reduction of other potentially sensitive functional groups on the molecule.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For pyrido[2,3-b]pyrazine-7-carboxaldehyde, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign the chemical shifts and confirm the connectivity of the atoms.

The ¹H NMR spectrum of pyrido[2,3-b]pyrazine (B189457) derivatives provides crucial information about the chemical environment of the protons. In a typical ¹H NMR spectrum of the pyrido[2,3-b]pyrazine core, the protons on the pyridine (B92270) and pyrazine rings resonate in the aromatic region, generally between δ 7.0 and 9.5 ppm nih.govmdpi.com. The exact chemical shifts are influenced by the electronic nature of any substituents.

For this compound, the presence of the electron-withdrawing aldehyde group at the C-7 position is expected to significantly deshield the adjacent protons. The aldehydic proton itself would appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The protons on the pyridine ring (H-6 and H-8) and the pyrazine ring (H-2 and H-3) would exhibit characteristic chemical shifts and coupling patterns.

Based on data from related substituted pyrido[2,3-b]pyrazines, the expected chemical shifts for the aromatic protons of this compound are summarized in the table below nih.govmdpi.com. The coupling constants (J-values) between adjacent protons are typically in the range of 4 to 8 Hz for ortho-coupling in such heterocyclic systems mdpi.com.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CHO9.5 - 10.5sN/A
H-2~9.2d~2.0
H-3~8.8d~2.0
H-6~8.5d~8.0
H-8~7.7d~8.0

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the eight carbon atoms in the molecule, unless there is accidental chemical shift equivalence. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

The carbonyl carbon of the aldehyde group is expected to resonate significantly downfield, typically in the range of δ 190–200 ppm. The sp²-hybridized carbons of the aromatic rings will appear between δ 110 and 160 ppm. The carbons directly attached to the nitrogen atoms will be deshielded and appear at the lower end of this range nih.govmdpi.com.

The expected chemical shifts for the carbon atoms of this compound, based on data from analogous structures, are presented in the following table nih.govmdpi.com.

CarbonExpected Chemical Shift (δ, ppm)
-CHO190 - 200
C-2~155
C-3~145
C-4a~153
C-5a~130
C-6~137
C-7~135
C-8~125
C-8a~150

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, correlations would be expected between H-2 and H-3, and between H-6 and H-8, confirming their positions on the respective rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons (C-2, C-3, C-6, and C-8).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (C-4a, C-5a, C-7, and C-8a) and for confirming the position of the aldehyde group. For example, the aldehydic proton should show a correlation to the C-7 carbon.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic rings and the aldehyde functional group.

The key expected vibrational frequencies are:

C-H stretching (aromatic): Aromatic C-H stretching vibrations typically appear in the region of 3100–3000 cm⁻¹ mdpi.com.

C=O stretching (aldehyde): A strong absorption band corresponding to the carbonyl stretch of the aldehyde is expected in the range of 1710–1685 cm⁻¹.

C=N and C=C stretching (aromatic rings): The stretching vibrations of the C=N and C=C bonds within the fused aromatic rings will give rise to a series of bands in the 1600–1450 cm⁻¹ region nih.govmdpi.com.

C-H bending (aromatic): The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings and are typically observed in the 900–675 cm⁻¹ range.

The table below summarizes the expected characteristic IR absorption bands for this compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aldehyde C-H Stretch2830 - 2695Medium
Aldehyde C=O Stretch1710 - 1685Strong
Aromatic C=C and C=N Stretch1600 - 1450Medium to Strong
Aromatic C-H Bend (out-of-plane)900 - 675Medium to Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass, allowing for the determination of the molecular formula.

For this compound (C₈H₅N₃O), the expected monoisotopic mass is approximately 159.0433 g/mol . In an HRMS analysis, the measured mass would be very close to this theoretical value, confirming the elemental composition.

The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 159. The fragmentation pattern would be characteristic of the pyrido[2,3-b]pyrazine ring system and the aldehyde substituent. Common fragmentation pathways would likely involve the loss of the formyl radical (•CHO) or carbon monoxide (CO), leading to significant fragment ions.

IonFormulaExpected m/zDescription
[M]⁺C₈H₅N₃O⁺159.0433Molecular Ion
[M-CHO]⁺C₇H₄N₃⁺130.0405Loss of formyl radical
[M-CO]⁺C₇H₅N₃⁺131.0483Loss of carbon monoxide

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrido[2,3-b]pyrazine core is a π-conjugated system, and as such, it exhibits characteristic UV-Vis absorption bands corresponding to π → π* and n → π* transitions nih.gov.

The UV-Vis spectrum of pyrido[2,3-b]pyrazine derivatives typically shows multiple absorption bands in the range of 250–400 nm nih.gov. The introduction of the carboxaldehyde group, which is an auxochrome and a chromophore, is expected to cause a bathochromic shift (red shift) of the absorption maxima to longer wavelengths and may also increase the intensity of the absorption bands.

Based on studies of related pyrido[2,3-b]pyrazine systems, the electronic absorption spectrum of this compound in a non-polar solvent is expected to display absorption bands corresponding to both π → π* and n → π* transitions. The π → π* transitions, being of higher energy, would appear at shorter wavelengths, while the lower energy n → π* transitions would be observed at longer wavelengths nih.gov.

Electronic TransitionExpected λmax Range (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
π → π250 - 300High
n → π350 - 400Low to Medium

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

In another example, 3-(4-methoxyphenyl)pyrido[2,3-b]pyrazine, the benzene ring is twisted by 14.0 (2)° from the plane of the fused ring system. thieme-connect.com The crystal packing of these molecules is often stabilized by intermolecular interactions such as π–π stacking and weak C—H⋯O or C—H⋯N hydrogen bonds. thieme-connect.com The asymmetric unit of methyl pyrido[2,3-b]pyrazine-3-carboxylate was found to be composed of two independent molecules, with the crystal structure stabilized by C—H⋯O and C—H⋯N hydrogen bonds, forming a three-dimensional network. semanticscholar.org The crystal structure also features pyrazine–pyrazine and pyridine–pyrazine π–π interactions. semanticscholar.org

These findings collectively suggest that while the pyrido[2,3-b]pyrazine core tends towards planarity, the nature and position of substituents play a crucial role in dictating the ultimate solid-state conformation and intermolecular packing.

Crystallographic Data for Selected Pyrido[2,3-b]pyrazine Derivatives
CompoundMolecular FormulaCrystal SystemSpace GroupKey Dihedral Angles (°)Reference
2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazineC15H9N3S2MonoclinicP21/cThienyl to pyridopyrazine plane: 6.16 (7) and 86.66 (8) nih.gov
7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazineC15H8BrN3S2MonoclinicP21/cThienyl to pyridopyrazine plane: 33.29 (11) and 19.84 (9) nih.gov
3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazineC14H11N3OMonoclinic-Benzene ring to fused ring system: 14.0 (2) thieme-connect.com
Methyl pyrido[2,3-b]pyrazine-3-carboxylateC9H7N3O2--- semanticscholar.org

Photophysical Characterization, Including Quantum Yields and Emission Spectroscopy

The photophysical properties of pyrido[2,3-b]pyrazine derivatives, particularly their fluorescence and quantum yields, are of significant interest for applications in organic electronics, sensing, and imaging. While specific photophysical data for this compound is not detailed in the available literature, studies on analogous compounds provide a comprehensive understanding of the electronic transitions and emissive behavior of this heterocyclic system.

Donor-acceptor-donor (D-A-D) molecules based on a pyrido[2,3-b]pyrazine backbone have been shown to exhibit tunable optoelectronic properties. rsc.org These compounds typically display an intramolecular charge transfer (ICT) transition, which is sensitive to solvent polarity and the nature of the donor and acceptor moieties. rsc.org For a series of such dyes, the ICT absorption bands were observed in the range of 412–485 nm. rsc.org

The emission spectra of these derivatives are broad and cover a wide range from blue to red (486–624 nm) in both solution and solid states. rsc.org The quantum yields of these compounds, measured in solution, have been found to vary significantly, ranging from 0.04% to 18.18%. nih.gov This wide range highlights the strong dependence of the emission efficiency on the specific molecular structure and the surrounding environment. For instance, some derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the emission is enhanced in the aggregated or solid state. rsc.org

The Stokes shift, which is the difference between the absorption and emission maxima, is often large in these systems, indicating a significant change in geometry between the ground and excited states. nih.gov This is a desirable property for applications in optoelectronics as it minimizes reabsorption of the emitted light. nih.gov For example, a series of pyrido[2,3-b]pyrazine-based dyes exhibited Stokes shifts in the range of 2226–6253 cm⁻¹. nih.gov

The study of Re(I) complexes with pyrido[2,3-b]pyrazine-derived ligands has also provided insights into their photophysical behavior. These complexes can display broad emission in the solid state, peaking between 600–700 nm, which is likely to have significant metal-to-ligand charge transfer (MLCT) character.

Photophysical Data for Selected Pyrido[2,3-b]pyrazine Derivatives
Compound TypeAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Quantum Yield (ΦF, %)Stokes Shift (cm⁻¹)Reference
D-A-D Pyrido[2,3-b]pyrazines412–485 (ICT)486–6240.04–18.182226–6253 nih.govrsc.org
Pyridopyrazino[2,3-b]indole Derivatives-Blue-green emission--
Re(I) Complexes-600–700 (Solid state)--

Computational and Theoretical Investigations of Pyrido 2,3 B Pyrazine 7 Carboxaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For Pyrido[2,3-b]pyrazine-7-carboxaldehyde, DFT calculations offer a deep understanding of its fundamental characteristics.

Geometry Optimization and Vibrational Analysis

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry represents the molecule's most probable conformation.

Once the optimized structure is obtained, vibrational analysis is performed. This calculation predicts the frequencies of the molecule's vibrational modes, which correspond to the stretching, bending, and twisting of its chemical bonds. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the calculated structure and to aid in the assignment of spectral bands. For novel pyrido[2,3-b]pyrazine (B189457) based heterocyclic compounds, DFT computations at the B3LYP/6-31G(d,p) level of theory have been executed to obtain spectroscopic properties, including vibrational analysis.

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap Determination

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron. The LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A small energy gap suggests that the molecule is more reactive and can be more easily excited. For a series of novel pyrido[2,3-b]pyrazine based heterocyclic compounds, Frontier Molecular Orbital (FMO) analysis was accomplished at the B3LYP/6-31G(d,p) level of theory. In studies of related donor-acceptor-donor molecules with a pyrido[2,3-b]pyrazine backbone, low band gaps ranging from 1.67 to 2.36 eV have been observed, indicating potential for applications in organic electronics.

Table 1: Frontier Molecular Orbital Properties of a Representative Pyrido[2,3-b]pyrazine Derivative

ParameterValue (eV)
HOMO Energy-5.34 to -5.97
LUMO Energy-3.61 to -3.70
Energy Gap (Egap)1.67 to 2.36

Note: The data presented is for related pyrido[2,3-b]pyrazine derivatives and serves as an illustrative example.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. This analysis provides a visual representation of where the molecule is most likely to interact with other chemical species.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters. As mentioned in the vibrational analysis section, theoretical IR and Raman spectra can be calculated. Additionally, UV-visible electronic absorption spectra can be predicted by calculating the energies of electronic transitions between different molecular orbitals. These theoretical spectra can be invaluable in interpreting experimental data and understanding the electronic structure of this compound. For related novel pyrido[2,3-b]pyrazine based heterocyclic compounds, DFT computations have been utilized to ascertain their spectroscopic and electronic properties.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational chemistry plays a crucial role in the design and prediction of NLO properties of new materials.

Dipole Moment, Average Polarizability, and Hyper-polarizabilities

The NLO response of a molecule is related to how its charge distribution is affected by an external electric field. Key parameters that quantify this response include the dipole moment (μ), the average polarizability (⟨α⟩), and the first (β) and second (γ) hyper-polarizabilities.

Average Polarizability (⟨α⟩): Describes the linear response of the electron cloud to an electric field.

First Hyper-polarizability (β): Quantifies the second-order NLO response. A high β value is desirable for materials used in applications like second-harmonic generation.

Second Hyper-polarizability (γ): Relates to the third-order NLO response.

For a series of novel pyrido[2,3-b]pyrazine based heterocyclic compounds, the dipole moment (μ), average polarizability ⟨α⟩, first (βtot), and second ⟨γ⟩ hyper-polarizabilities were calculated. One particular compound in this series exhibited remarkable NLO response, with ⟨α⟩, βtot, and ⟨γ⟩ values of 3.90 × 10−23, 15.6 × 10−30, and 6.63 × 10−35 esu, respectively, suggesting the potential of this class of compounds in NLO applications.

Table 2: Calculated NLO Properties for a High-Response Pyrido[2,3-b]pyrazine Derivative

NLO PropertyCalculated Value (esu)
Average Polarizability (⟨α⟩)3.90 × 10−23
First Hyper-polarizability (βtot)15.6 × 10−30
Second Hyper-polarizability (⟨γ⟩)6.63 × 10−35

Note: The data presented is for a related pyrido[2,3-b]pyrazine derivative and serves as an illustrative example.

Global Reactivity Parameters (GRPs) and Chemical Reactivity Assessment

The chemical reactivity of a molecule can be elucidated through the lens of conceptual Density Functional Theory (DFT), which provides a framework for calculating various global reactivity parameters (GRPs). These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), offering insights into the molecule's stability and reactivity. For this compound, while specific experimental studies are not widely available, theoretical calculations can predict its chemical behavior.

The fundamental GRPs include:

HOMO (Highest Occupied Molecular Orbital) Energy (EHOMO): This parameter is associated with the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency to act as an electron donor.

LUMO (Lowest Unoccupied Molecular Orbital) Energy (ELUMO): This relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater capacity to act as an electron acceptor.

Energy Gap (ΔE): Calculated as the difference between ELUMO and EHOMO, the energy gap is a crucial indicator of chemical stability. A larger energy gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Ionization Potential (IP): The energy required to remove an electron from a molecule, approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when a molecule gains an electron, approximated as EA ≈ -ELUMO.

Electronegativity (χ): Represents the molecule's ability to attract electrons, calculated as χ ≈ (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η ≈ (IP - EA) / 2. Molecules with a large energy gap are generally harder.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ² / (2η). This index helps in quantifying the electrophilic nature of a molecule.

Theoretical studies on related heterocyclic compounds, such as pyrazine and pyridine (B92270) derivatives, have utilized DFT calculations to determine these parameters and predict their reactivity. nih.govresearchgate.netmdpi.comasrjetsjournal.orgchemrxiv.orgresearchgate.net For this compound, a similar computational approach would yield valuable data on its electronic properties and reactivity.

Table 1: Hypothetical Global Reactivity Parameters for this compound (Note: The following data are illustrative and based on typical values for similar heterocyclic compounds, as specific literature for this exact molecule is not available.)

ParameterValue (eV)
EHOMO-6.85
ELUMO-2.45
Energy Gap (ΔE)4.40
Ionization Potential (IP)6.85
Electron Affinity (EA)2.45
Electronegativity (χ)4.65
Chemical Hardness (η)2.20
Chemical Softness (S)0.45
Chemical Potential (μ)-4.65
Electrophilicity Index (ω)4.92

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In modern drug discovery, the early assessment of a compound's pharmacokinetic properties is crucial to avoid late-stage failures. In silico methods provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate. These predictions are often based on the molecule's physicochemical properties and comparison with established drug databases.

For this compound, in silico tools can be employed to predict its drug-likeness and ADME profile. Key parameters often evaluated include:

Lipinski's Rule of Five: This rule provides a set of guidelines to evaluate the drug-likeness of a compound and its potential for good oral bioavailability. The criteria are:

Molecular Weight (MW) ≤ 500 g/mol

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Topological Polar Surface Area (TPSA): A descriptor that correlates with passive molecular transport through membranes and is often used to predict oral bioavailability. A TPSA value of ≤ 140 Ų is generally considered favorable for good cell permeability.

Aqueous Solubility (LogS): This parameter is critical for drug absorption and distribution. Poor solubility can lead to low bioavailability.

Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound can cross the BBB and enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts the potential for a compound to inhibit major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is a common cause of drug-drug interactions.

Human Intestinal Absorption (HIA): Predicts the percentage of the drug that will be absorbed from the gut into the bloodstream.

Computational studies on various heterocyclic compounds have demonstrated the utility of these predictive models in early-phase drug development. cmjpublishers.comnih.govresearchgate.netresearchgate.netnih.govmdpi.com

Table 2: Predicted ADME Properties and Drug-Likeness for this compound (Note: The following data are illustrative and based on typical values for similar heterocyclic compounds, as specific literature for this exact molecule is not available.)

PropertyPredicted Value
Physicochemical Properties
Molecular FormulaC9H5N3O
Molecular Weight171.16 g/mol
LogP1.25
TPSA71.8 Ų
Drug-Likeness
Lipinski's Rule of FiveYes (0 violations)
Pharmacokinetics
Aqueous Solubility (LogS)-2.5
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PermeabilityLow
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo

Interactions and Biological Activity Research of Pyrido 2,3 B Pyrazine 7 Carboxaldehyde and Analogs in Vitro and in Silico

Enzyme Inhibition Studies (In Vitro and Molecular Docking)

Derivatives of the pyrido[2,3-b]pyrazine (B189457) core have been extensively studied as inhibitors of various enzymes critical to cellular signaling, neurotransmission, and metabolic processes.

Kinase Inhibition (e.g., FGFR, AAK1, PI3K Isozymes, PKB, ALK, p38αMAP kinase, BRAF, Aurora B Kinase)

The pyrido[2,3-b]pyrazine scaffold has been identified as a versatile framework for the development of kinase inhibitors, targeting a range of kinases involved in cancer and other proliferative disorders.

Fibroblast Growth Factor Receptor (FGFR) Inhibition : The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases is a key target in cancer therapy. Rational design and biological evaluation of 5H-pyrrolo[2,3-b]pyrazine derivatives, a closely related analog, have led to the discovery of several potent FGFR kinase inhibitors. nih.gov Optimization of a lead compound, guided by its co-crystal structure with FGFR1, yielded derivatives with high selectivity and favorable metabolic properties. nih.gov

Adaptor-Associated Kinase 1 (AAK1) Inhibition : AAK1 is a regulator of clathrin-mediated endocytosis and has emerged as a promising target for broad-spectrum antiviral agents. Optimization of a 7-azaindole (pyrrolo[2,3-b]pyridine) analog led to the development of novel derivatives with high affinity for AAK1, demonstrating improved antiviral activity against dengue and Ebola viruses.

PI3K Isozymes, PKB, and ALK Inhibition : The pyrido[2,3-b]pyrazine core has been explored for its potential to selectively inhibit Phosphoinositide 3-kinase (PI3K) isozymes. nih.gov Furthermore, this scaffold has been utilized in the development of inhibitors for Protein Kinase B (PKB, also known as Akt) and Anaplastic Lymphoma Kinase (ALK), both of which are crucial targets in oncology. nih.gov

p38α MAP Kinase and BRAF Inhibition : Derivatives of pyrido[2,3-b]pyrazine have been investigated as inhibitors of p38α mitogen-activated protein (MAP) kinase and BRAF, a serine/threonine-protein kinase, both of which are implicated in cancer cell signaling pathways. nih.gov

Cholinesterase (AChE and BChE) Inhibition and Putative Binding Modes

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. A series of synthesized pyrido[2,3-b]pyrazine derivatives (6a-6q) were evaluated for their inhibitory activities against both enzymes. researchgate.net

One derivative, 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine (6n), emerged as a potent dual inhibitor, targeting both AChE and BChE with IC50 values of 0.466 ± 0.121 μM and 1.89 ± 0.05 μM, respectively. researchgate.net In contrast, some analogs showed selective inhibition. 3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine (6f) was a selective inhibitor for AChE (IC50 = 0.899 ± 0.10 μM), while 3-(3'-methylphenyl)pyrido[2,3-b]pyrazine (6c) displayed selective inhibition for BChE (IC50 = 0.583 ± 0.052 μM). researchgate.net

Molecular docking studies were performed to elucidate the putative binding modes of these active compounds within the active sites of cholinesterases, providing a structural basis for their inhibitory activity and guiding future lead optimization. researchgate.net

CompoundTarget EnzymeIC50 (μM)
3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine (6n)AChE0.466 ± 0.121
BChE1.89 ± 0.05
3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine (6f)AChE0.899 ± 0.10
3-(3'-methylphenyl)pyrido[2,3-b]pyrazine (6c)BChE0.583 ± 0.052

Topoisomerase IIα Catalytic Inhibition

Topoisomerase IIα is an essential enzyme in DNA replication and a target for anticancer drugs. Research into the activity of pyrido[2,3-b]pyrazine derivatives against this enzyme has shown limited success. Studies on quinoxaline-based Topoisomerase II inhibitors indicated that the introduction of a nitrogen atom to form the pyrido[2,3-b]pyrazine scaffold led to a loss of inhibitory activity. nih.gov This decrease in activity is potentially due to an increase in the molecule's polarity, which may hinder its ability to penetrate the cell membrane and reach its nuclear target. nih.gov While molecular docking studies have been performed to investigate the binding mode of pyrido[2,3-b]pyrazine analogs with mycobacterial topoisomerase II, specific data on catalytic inhibition remains limited. researchgate.net

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is an enzyme implicated in inflammatory processes and oxidative stress. A pyrazine derivative, specifically 2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)-N-(pyrazin-2-yl) acetamide, has demonstrated the ability to mitigate gamma radiation-induced oxidative stress by causing a decline in MPO levels in vivo. researchgate.netnih.gov Molecular docking simulations of this compound within the MPO active site showed binding interactions comparable to co-crystallized ligands, suggesting a direct inhibitory mechanism. researchgate.net These findings highlight the potential of pyrazine-containing scaffolds as MPO inhibitors. researchgate.netnih.gov

Dipeptidyl Peptidase IV (DPP-4) and α-Glucosidase (α-GD) Inhibition

The pyrido[2,3-b]pyrazine core has been investigated for its potential in treating type 2 diabetes through the inhibition of key metabolic enzymes.

Dipeptidyl Peptidase IV (DPP-4) Inhibition : The pyrido[2,3-b]pyrazine framework has been identified as a promising scaffold for the development of DPP-4 inhibitors. nih.gov The synthesis of potent DPP-4 inhibitors has been achieved by incorporating the pyrido[2,3-b]pyrazine moiety, highlighting its utility in designing novel anti-diabetic agents. researchgate.net

α-Glucosidase (α-GD) Inhibition : While several pyrimidine and pyridazine-based compounds have shown α-glucosidase inhibitory activity, specific in vitro data for pyrido[2,3-b]pyrazine analogs is not extensively detailed in the currently reviewed literature. semanticscholar.orgrimpacts.combiorxiv.org However, related research on the synthesis and evaluation of various heterocyclic compounds, including those with a pyrazine ring, for α-glucosidase inhibition suggests that this scaffold is of interest for developing new anti-diabetic therapies. iccs.edutwas.org

Antiurease Activity

Urease is an enzyme that catalyzes the hydrolysis of urea and is a target for the treatment of infections caused by ureolytic bacteria. A series of novel heterocyclic compounds based on the pyrido[2,3-b]pyrazine core were synthesized and evaluated for their in vitro antiurease activity. nih.gov The results from these screenings indicate that the pyrido[2,3-b]pyrazine scaffold can serve as a foundation for developing new urease inhibitors. nih.goviccs.edu

Antimicrobial Research (In Vitro)

The antimicrobial potential of pyrido[2,3-b]pyrazine derivatives has been a subject of significant scientific investigation. In vitro studies have evaluated their efficacy against a range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Antibacterial Efficacy

Derivatives of the pyrido[2,3-b]pyrazine scaffold have demonstrated notable antibacterial properties in laboratory settings. researchgate.netimist.ma Novel series of these compounds have been synthesized and tested against various bacterial strains, showing a range of activity. researchgate.netimist.ma For instance, pyrido[2,3-b]pyrazine 1,4-dioxide derivatives were found to exhibit strong antibacterial activities in vitro, whereas the corresponding 1-oxide derivatives showed no activity. nih.gov

In one study, a series of new pyrido[2,3-b]pyrazine derivatives were synthesized from 5-bromo-2,3-diaminopyridine and oxalic acid. researchgate.net The in vitro testing of these compounds against different bacterial strains revealed that a derivative featuring two thiocarbonyl groups had particularly good antibacterial activity. researchgate.net This compound was effective against both Gram-positive strains like Staphylococcus aureus and Bacillus cereus, and Gram-negative strains such as Escherichia coli and Salmonella typhi. researchgate.net The study also noted that the presence of side-chains on the heterocyclic moiety tended to decrease the biological activity. researchgate.netimist.ma

Further research into related structures, such as salicylanilide pyrazine-2-carboxylates, has also shown significant antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: In Vitro Antibacterial Activity of a Pyrido[2,3-b]pyrazine Dithione Derivative

Bacterial Strain Type Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus Gram-positive 0.078 researchgate.net
Bacillus cereus Gram-positive 0.078 researchgate.net
Escherichia coli Gram-negative 0.625 researchgate.net

Antifungal Activities

The antifungal potential of pyrido[2,3-b]pyrazine analogs has also been explored. Studies on related pyrazine structures have shown promising results. For example, a series of 2-(phenylcarbamoyl)phenyl pyrazine-2-carboxylates were evaluated for their in vitro activity against various fungi. nih.gov These esters were found to be at least partially active against the tested fungal strains, showing particular efficacy against mould strains with Minimum Inhibitory Concentration (MIC) values as low as 1.95 μmol/L. nih.gov The most potent antifungal agent identified in this series was 2-(4-bromophenylcarbamoyl)-4-chlorophenyl pyrazine-2-carboxylate. nih.gov

Research on other related heterocyclic systems, such as pyrido[2,3-d]pyrimidines, has also yielded compounds with significant antifungal activities. eurjchem.com Similarly, novel pyrazole analogues have been synthesized and shown to possess noteworthy antifungal properties against various plant pathogenic fungi. nih.gov

Anti-Tuberculosis Activity

The search for more effective treatments for tuberculosis has led to the investigation of various pyrazine derivatives and their analogs due to their structural similarity to the first-line anti-TB drug, pyrazinamide. nih.govnih.gov In vitro studies have been conducted to assay the antimycobacterial activities of these compounds against Mycobacterium tuberculosis as well as other non-tuberculous mycobacteria like Mycobacterium avium and Mycobacterium intracellulare. nih.govnih.gov

Research has identified several pyrazinamide analogs, including pyrazine thiocarboxamide and certain pyrazinoic acid esters, that are not only bacteriostatic but also bactericidal against these three mycobacterial species in vitro. nih.gov These compounds demonstrated activity under conditions where pyrazinamide itself showed little to no effect. nih.gov Further screening of compound libraries has identified molecules with significant bactericidal activity against Mycobacterium tuberculosis (Mtb) in vitro. frontiersin.org Additionally, research into pyrazolo[1,5-a]pyridine-3-carboxamide hybrids has revealed promising in vitro activity against both susceptible (H37Rv) and drug-resistant strains of Mtb. researchgate.net

Antiviral Activity (e.g., Dengue Virus, Ebola Virus)

The antiviral properties of pyrido[2,3-b]pyrazine analogs, particularly against flaviviruses like Dengue virus (DENV) and Zika virus (ZIKV), have been a focus of recent research. The investigation of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a related structure, has led to the identification of promising antiviral agents. nih.gov

Specifically, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs have been identified as potential inhibitors of both ZIKV and DENV. nih.gov Further studies on related heterocyclic compounds, such as pyrazole-3-carboxylic acid derivatives, have found them to be novel inhibitors of the DENV NS2B-NS3 protease. nih.govresearchgate.net Structure-activity relationship (SAR) studies of these pyrazole derivatives have yielded inhibitors with antiviral activity against DENV-2, with EC50 values as low as 4.1 μM in cell-based assays. nih.gov These findings highlight new chemotypes for the design of small molecules targeting flaviviruses. nih.gov

Antioxidant Activity (In Vitro)

Several in vitro studies have investigated the antioxidant potential of pyrido[2,3-b]pyrazine derivatives and their analogs. The assessment of these properties is crucial, as increased oxidant stress is implicated in various chronic diseases.

Novel pyrido[2,3-b]pyrazine-based heterocyclic compounds have been synthesized and evaluated for their antioxidative properties using established experimental protocols. nih.gov Research on related fused pyridine (B92270) analogs, such as pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines, has also identified compounds with very active oxygen free-radical scavenging capabilities. nih.gov

In a comparative study, the antioxidant capacities of benzothiadiazine 1,1-dioxide derivatives and their structural analogs, pyrido[2,3-e]- researchgate.netnih.govmdpi.com-thiadiazine 1,1-dioxide derivatives, were estimated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results indicated that the benzothiadiazine derivatives had notable scavenging activity against DPPH, which was significantly higher than that of the pyridothiadiazine derivatives.

Anti-inflammatory Properties (In Vitro)

The anti-inflammatory potential of compounds related to pyrido[2,3-b]pyrazine has been assessed through various in vitro models. Pyrimidine-containing compounds are recognized for their ability to inhibit key inflammatory mediators. nih.gov

A study on a series of pyrimido[1,2-b]pyridazin-2-one analogues, which are structurally related to pyrido[2,3-b]pyrazines, assessed their anti-inflammatory activity by measuring the production of nitric oxide (NO) in RAW264.7 cells. nih.gov One compound, bearing a chlorine substituent, displayed the strongest inhibitory activity on NO production with an IC50 of 29.94 ± 2.24 µM and was also found to down-regulate the expression of the COX-2 enzyme in LPS-activated THP-1 cells. nih.gov

Research on other heterocyclic systems, such as pyrazol-3-one derivatives, has also been conducted to screen for in vitro anti-inflammatory activity using methods like the heat-induced hemolysis assay. semanticscholar.org Furthermore, studies on pyrazoles and pyrazolines have demonstrated their potential as inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov

DNA and Nucleic Acid Interaction Studies (In Vitro and In Silico)

The interaction of small molecules with DNA is a cornerstone of drug discovery, particularly in the development of anticancer agents. Pyrido[2,3-b]pyrazine derivatives have been investigated for their potential to bind to DNA and act as biosensors.

Electrochemical DNA Sensing Applications

Recent research has highlighted the novel application of pyrido[2,3-b]pyrazine derivatives in the field of electrochemical DNA sensing. A series of newly synthesized indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives were utilized for the first time in the electrochemical detection of DNA. mdpi.comnih.gov The study employed cyclic voltammetry (CV) to investigate the interaction between these compounds and salmon sperm DNA (ss-DNA) immobilized on a glassy carbon electrode (GCE). nih.gov

Electrochemical biosensors offer several advantages for DNA detection, including high sensitivity to minute changes in DNA concentration, the ability to detect very low concentrations, and the potential for simultaneous detection of multiple DNA sequences. nih.gov The interaction of the pyrido[2,3-b]pyrazine compounds with ss-DNA was observed through changes in the electrochemical signals of a Fe(CN)₆³⁻/Fe(CN)₆⁴⁻ redox couple. nih.gov These findings suggest that pyrido[2,3-b]pyrazine-based compounds are promising candidates for the development of new electrochemical DNA biosensors. mdpi.comnih.gov

DNA Intercalation Mechanisms

The noncovalent interaction between small molecules and DNA can occur through several modes, including groove binding, electrostatic interactions, and intercalation. mdpi.commdpi.com For certain pyrido[2,3-b]pyrazine derivatives, evidence suggests an intercalative binding mode with DNA. nih.gov This mechanism involves the insertion of the planar aromatic structure of the compound between the base pairs of the DNA double helix. nih.govmdpi.com

In electrochemical studies, the intercalation of a synthesized pyrido[2,3-b]pyrazine derivative into the DNA double helix was suggested by a positive shift in the peak potential. nih.gov Furthermore, a decrease in the peak current was observed after the addition of ss-DNA. This is attributed to the intercalation of the compound into the large, slowly diffusing DNA molecule, which leads to a significant reduction in the apparent diffusion coefficient. nih.gov Computational analysis, including density functional theory (DFT), has also been employed to understand the electronic properties and potential interactions of these molecules, further supporting the investigation of their binding mechanisms. nih.govnih.gov

Exploration of Other Biological Pathways (In Vitro)

Beyond DNA interactions, analogs of Pyrido[2,3-b]pyrazine-7-carboxaldehyde have been explored for their activity in various other biological pathways, demonstrating their potential as therapeutic agents.

Wnt/β-catenin Pathway Inhibition

The Wnt/β-catenin signaling pathway is crucial in cell proliferation and development, and its aberrant activation is linked to various cancers. Research has identified 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives as inhibitors of this pathway. In a study focused on non-small-cell lung cancer (NSCLC) cell lines, a series of 2,3,6-trisubstituted pyrido[2,3-b]pyrazine compounds were shown to inhibit the Wnt/β-catenin signal pathway and suppress cancer cell proliferation. Pharmacophore mapping of the most active compound indicated that the pyrido[2,3-b]pyrazine core serves as a hydrogen-bond acceptor and a hydrophobic center, which are key features for its inhibitory activity.

Receptor Antagonism (e.g., TRPV1, hNK-3, GnRH)

Pyrido[2,3-b]pyrazine derivatives have been identified as potent antagonists for specific receptors, notably the Transient Receptor Potential Vanilloid 1 (TRPV1). TRPV1 is a non-selective cation channel involved in pain sensation. In the search for novel pain treatments, a pyrido[2,3-b]pyrazine compound was discovered to be an orally bioavailable TRPV1 antagonist. This compound demonstrated significant efficacy in vivo, attenuating carrageenan-induced thermal hyperalgesia and reducing chronic inflammatory pain in a dose-dependent manner. The replacement of a 1,8-naphthyridine core with the pyrido[2,3-b]pyrazine scaffold also led to a reduced potential for the formation of reactive metabolites.

While the pyrido[2,3-b]pyrazine core has shown activity as a TRPV1 antagonist, the reviewed literature did not provide specific research on its interaction with the human neurokinin-3 (hNK-3) or gonadotropin-releasing hormone (GnRH) receptors.

Anti-Proliferative Activity (In Vitro Assays on Cancer Cell Lines)

The anti-proliferative effects of pyrido[2,3-b]pyrazine analogs and related pyridopyrimidine structures have been evaluated against a variety of cancer cell lines. These compounds have demonstrated cytotoxic activity, highlighting their potential in oncology.

For instance, certain 2,3-diphenyl-substituted pyrido[2,3-b]pyrazine derivatives have shown modest to good anti-proliferative activity against A2058 human melanoma cells. Another study on novel quinazoline and pyrido[2,3-d]pyrimidine derivatives showed cytotoxicity against the PC-3 prostate cancer cell line, with one compound inducing an increase in caspase-3 levels and cell cycle perturbation. The broad-spectrum antiherpetic activity of some pyrido[2,3-b]pyrazine derivatives has also been noted, with several compounds showing strong antiviral activity against human cytomegalovirus (HCMV) with favorable cytotoxicity profiles. nih.gov

Table 1: In Vitro Anti-Proliferative Activity of Selected Pyrido[2,3-b]pyrazine Analogs and Related Compounds

Compound Class Cell Line Activity Metric Result
8-benzylamino pyrido[2,3-b]pyrazine A2058 (Melanoma) % Growth Inhibition ~64% at 10⁻⁵ M
4-(trifluoromethyl)benzaldehyde hydrazone of a pyrido[2,3-b]pyrazine A2058 (Melanoma) % Growth Inhibition ~64% at 10⁻⁵ M
Pyrido[2,3-d]pyrimidine derivative (6d) PC-3 (Prostate) Cytotoxicity Induced apoptosis and cell cycle arrest
2-substituted pyrido[2,3-b]pyrazine (Compound 27) HCMV-infected cells EC₅₀ 0.33 µM

Future Research Directions and Translational Perspectives in Non Clinical Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of the pyrido[2,-b]pyrazine core traditionally involves the condensation of 2,3-diaminopyridine (B105623) with α-dicarbonyl compounds. However, future research is increasingly focused on developing more sustainable and efficient synthetic protocols.

One-Pot Multicomponent Reactions (MCRs): Recent advancements have demonstrated the feasibility of multicomponent reactions for constructing complex pyrido[2,3-b]pyrazine (B189457) derivatives. For instance, a one-pot synthesis involving indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847) using a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol (B145695) has been reported. nih.gov This approach aligns with the principles of green chemistry by minimizing steps, reducing waste, and improving atom economy. Future work could adapt these MCR strategies to directly synthesize Pyrido[2,3-b]pyrazine-7-carboxaldehyde or its precursors, potentially using protected glyoxal (B1671930) derivatives.

Catalyst Innovation: The exploration of environmentally benign and reusable catalysts is a major frontier. Methodologies employing catalysts such as lactic acid or zeolites have proven effective for related heterocyclic systems and could be adapted for pyridopyrazine synthesis. ssjournals.co.in The development of solid-supported catalysts or nanoparticle-based systems, for example, could offer advantages like easy separation and recyclability, further enhancing the green credentials of the synthesis. researchgate.net

Flow Chemistry and Microwave-Assisted Synthesis: Transitioning from batch to continuous flow synthesis offers improved control over reaction parameters, enhanced safety, and potential for scalability. Similarly, microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields. Applying these technologies to the synthesis of this compound could lead to more rapid, efficient, and reproducible production methods.

Synthesis StrategyKey FeaturesPotential Green AdvantageReference
Multicomponent Reactions (MCRs)One-pot convergence of multiple starting materials.High atom economy, reduced waste, operational simplicity. nih.gov
Eco-Friendly CatalystsUse of biodegradable or reusable catalysts (e.g., lactic acid, zeolites).Lower toxicity, catalyst recyclability, milder reaction conditions. ssjournals.co.in
Advanced TechnologiesFlow chemistry, Microwave-assisted synthesis.Faster reaction times, improved process control, scalability. researchgate.net

Advanced Computational Modeling and Simulation for Predictive Studies

Computational chemistry provides powerful tools to predict the properties and behavior of molecules like this compound, guiding experimental efforts and accelerating discovery.

Density Functional Theory (DFT) Calculations: DFT has been extensively used to investigate the electronic and structural properties of the pyrido[2,3-b]pyrazine scaffold. nih.govrsc.org These calculations can elucidate key parameters such as frontier molecular orbital (HOMO-LUMO) energies, band gaps, and molecular electrostatic potential maps. rsc.org For this compound, DFT studies can predict its reactivity, stability, and photophysical properties, which is crucial for its application in materials science. Furthermore, theoretical calculations can predict spectroscopic data (NMR, IR, UV-Vis), aiding in structural characterization. nih.govrsc.org

Molecular Docking and Virtual Screening: In silico molecular docking is a cornerstone of modern drug discovery. Studies on related pyrido[2,3-b]pyrazine derivatives have demonstrated their potential to bind to various biological targets, including protein kinases (e.g., p38α MAP kinase) and proteins implicated in cancer (e.g., KRAS). ssjournals.co.inikm.org.my this compound can be used as a core structure for virtual screening campaigns. Large libraries of virtual derivatives, synthesized in silico by modifying the aldehyde group, can be docked against various protein targets to identify promising candidates for further experimental validation. This predictive approach saves significant time and resources compared to traditional high-throughput screening.

Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models, researchers can establish a correlation between the structural features of a series of this compound derivatives and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Computational MethodApplication for this compoundPredicted PropertiesReference
Density Functional Theory (DFT)Elucidation of molecular structure and electronic properties.HOMO/LUMO energies, band gap, spectroscopic signatures, NLO properties. nih.govrsc.org
Molecular DockingPrediction of binding modes and affinities to biological targets.Binding energy, interaction with key amino acid residues. ikm.org.myresearchgate.net
Virtual ScreeningHigh-throughput in silico evaluation of derivative libraries.Identification of hit compounds for specific biological targets. nih.gov

Exploration of New Biological Targets and Mechanisms (In Vitro and In Silico)

The pyrido[2,3-b]pyrazine core is a "privileged scaffold" in medicinal chemistry, with derivatives showing a wide array of biological activities. researchgate.nettandfonline.com Future research on this compound will involve screening it and its derivatives against new and challenging biological targets.

In Vitro Screening and Mechanism of Action Studies: Derivatives of the parent scaffold have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokines like TNF-α and IL-6, and as potent anticancer agents against various cell lines, including those resistant to existing therapies. ikm.org.myresearchgate.net A key future direction is the systematic in vitro screening of a focused library of compounds derived from this compound against a panel of disease-relevant targets. This could include:

Kinase Inhibition: Targeting kinases such as FGFR, EGFR, and MAP kinases, which are often dysregulated in cancer and inflammatory diseases. ssjournals.co.inresearchgate.netnih.gov

Antimicrobial Activity: Exploring activity against pathogenic bacteria and fungi, a critical area given the rise of antimicrobial resistance.

RNA-Targeting: Investigating the potential to bind to pathogenic RNA structures, such as the CUG repeat expansions responsible for myotonic dystrophy type 1. nih.gov

Once activity is confirmed, detailed mechanism of action (MoA) studies will be crucial to understand how these compounds exert their biological effects at a molecular level.

In Silico Target Identification: Reverse docking and other in silico chemoproteomics approaches can be used to identify potential new biological targets. By screening the structure of this compound against a comprehensive database of protein structures, novel protein-ligand interactions can be predicted, opening up entirely new therapeutic avenues for investigation.

Integration with Materials Science for Novel Functional Applications (e.g., Optoelectronics, Biosensors)

The electron-deficient nature and planar structure of the pyrido[2,3-b]pyrazine ring system make it an excellent building block for advanced functional materials.

Optoelectronic Materials: Pyrido[2,3-b]pyrazine derivatives have been successfully designed as donor-acceptor-donor (D-A-D) molecules that exhibit a wide range of emissions from blue to red. nih.gov These materials show high thermal stability and tunable opto-electrochemical properties, making them highly suitable for use in Organic Light-Emitting Diodes (OLEDs). rsc.org Some derivatives display promising characteristics like aggregation-induced emission (AIE) and thermally activated delayed fluorescence (TADF), which are highly desirable for high-performance displays. nih.gov Future work will involve synthesizing new chromophores from this compound to fine-tune their emission spectra and quantum efficiencies for next-generation lighting and display technologies.

Biosensors: The ability of the pyrido[2,3-b]pyrazine scaffold to interact with biomolecules, combined with its electrochemical properties, opens the door for its use in biosensing. nih.gov Recently, derivatives have been successfully used for the electrochemical sensing of DNA. nih.gov The aldehyde group of this compound is particularly useful here, as it can be used to covalently immobilize the molecule onto sensor surfaces or to conjugate it with biorecognition elements like antibodies or nucleic acids, leading to the development of highly specific and sensitive optical or electrochemical biosensors.

Nonlinear Optical (NLO) Materials: Computational studies have predicted that pyrido[2,3-b]pyrazine-based compounds can possess significant nonlinear optical (NLO) properties. nih.govrsc.org These materials can manipulate the phase, frequency, or amplitude of light, and have potential applications in telecommunications, optical computing, and photonics. Synthesizing and experimentally validating the NLO properties of derivatives of this compound is a promising area for future materials research.

Role as Versatile Synthetic Intermediates for Complex Molecule Synthesis

The true strength of this compound lies in its potential as a versatile synthetic intermediate. The aldehyde group is one of the most reactive and versatile functional groups in organic chemistry, serving as a gateway to a vast array of more complex molecular architectures.

Derivatization via Aldehyde Chemistry: The aldehyde moiety can undergo a wide range of chemical transformations, including:

Reductive Amination: To generate a diverse library of secondary and tertiary amines for structure-activity relationship (SAR) studies.

Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, extending the conjugation of the system for materials science applications or introducing new pharmacophores.

Oxidation: To form the corresponding carboxylic acid, which can then be converted to esters, amides, or other acid derivatives.

Condensation Reactions: To form Schiff bases (imines), hydrazones, and other heterocyclic rings, significantly expanding the chemical space accessible from this starting material.

Scaffold for Fused Heterocyclic Systems: The pyrido[2,3-b]pyrazine core itself can be further functionalized. For example, halogenation of the ring followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) allows for the attachment of various aryl or heteroaryl groups. mdpi.com By combining these ring functionalization strategies with the reactivity of the aldehyde group, this compound can serve as a key intermediate in the total synthesis of complex, polycyclic natural products or novel, large-scaffold therapeutic agents. mdpi.com For instance, intramolecular cyclization reactions involving derivatives of the aldehyde could be used to construct novel fused pyrazino-carboline systems.

Q & A

Q. What synthetic methodologies are commonly used to prepare pyrido[2,3-b]pyrazine-7-carboxaldehyde derivatives?

Pyrido[2,3-b]pyrazine derivatives are synthesized via multicomponent reactions or cyclocondensation of 1,2-dicarbonyl compounds with 1,2-arylenediamines. For example, ammonium bifluoride (0.5 mol%) catalyzes the regioselective synthesis of pyrido[2,3-b]pyrazines at room temperature in methanol-water, yielding 82–89% under mild conditions . Ethanol reflux or acetic acid-mediated condensation is also used, but green methods (e.g., water-PEG or water-ethanol solvents under microwave irradiation) improve efficiency . Post-synthetic functionalization via palladium-catalyzed cross-coupling (Suzuki, Sonogashira) enables diversification of the core scaffold .

Q. How are the electronic properties (e.g., HOMO-LUMO gaps) of pyrido[2,3-b]pyrazine derivatives analyzed for material science applications?

Density Functional Theory (DFT) calculations are employed to determine HOMO-LUMO gaps, which correlate with charge-transfer efficiency. For example, methoxy-substituted derivatives exhibit lower band gaps (e.g., compound 7 : 3.4 eV) due to inductive effects enhancing charge delocalization. Contour surface diagrams reveal HOMO localization on the pyrido[2,3-b]pyrazine core, while LUMO density extends to substituents like benzaldehyde moieties, critical for designing optoelectronic materials .

Q. What experimental protocols evaluate the biological activity of pyrido[2,3-b]pyrazine derivatives (e.g., enzyme inhibition)?

In vitro assays using urease inhibition as a model system involve testing compounds at varying concentrations (e.g., 0.1–20 mM) with thiourea as a reference. IC₅₀ values are calculated via dose-response curves; for instance, compound 5 showed IC₅₀ = 4.12 ± 1.18 mM, attributed to halogen substituents enhancing binding affinity . Electrochemical DNA sensing via cyclic voltammetry measures redox peaks to assess intercalation potential .

Advanced Research Questions

Q. How do structural modifications influence the structure-activity relationship (SAR) in pyrido[2,3-b]pyrazine-based fungicides?

SAR studies highlight the importance of halogen substituents (e.g., fluorine at position 6) and secondary amines (position 8) for fungicidal activity. For example, [(R)-(1,2-dimethylpropyl)]-[6-fluoro-7-(2,4,6-trifluorophenyl)pyrido[2,3-b]pyrazin-8-yl]amine inhibits Puccinia recondita (wheat rust) and Magnaporthe grisea (rice blast) via tubulin polymerization disruption. Fluorine enhances lipophilicity and target binding, while the trifluorophenyl group improves metabolic stability .

Q. What computational strategies optimize pyrido[2,3-b]pyrazine derivatives for thermally activated delayed fluorescence (TADF) in OLEDs?

Time-resolved spectroscopy and DFT calculations analyze donor-acceptor dyads (e.g., dihydrophenazasiline donor and pyrido[2,3-b]pyrazine acceptor). TADF emitters require small singlet-triplet energy gaps (ΔEₛₜ < 0.3 eV). Dye 7 achieves ΔEₛₜ = 0.23 eV via twisted geometry, enabling reverse intersystem crossing. External quantum efficiencies (EQE) up to 9% are reported in CBP matrices, with HOMO localized on donors and LUMO on acceptors .

Q. How are regioselectivity challenges addressed in pyrido[2,3-b]pyrazine synthesis?

Regioselective formation of 3-substituted pyrido[2,3-b]pyrazines is achieved using aryl glyoxals and 2,3-diaminopyridine. Ammonium bifluoride stabilizes transition states via hydrogen bonding, directing reactivity to the pyrazine nitrogen. DFT reactivity indices (Fukui functions) predict nucleophilic/electrophilic sites, ensuring >95% regioselectivity in reactions like the synthesis of 3-(2-thienyl)pyrido[2,3-b]pyrazine .

Q. What analytical techniques characterize pyrido[2,3-b]pyrazine derivatives in drug discovery?

X-ray crystallography (e.g., CCDC 2-(2-thienyl)pyrido[2,3-b]pyrazine) confirms regiochemistry and packing modes. NMR (¹H/¹³C) and HRMS validate purity, while HPLC monitors reaction progress. For BRAF kinase inhibitors, molecular docking (AutoDock Vina) screens pyrido[2,3-b]pyrazinones against V600E mutant structures, prioritizing compounds with ΔG < −9 kcal/mol .

Data Contradictions and Resolution

Q. How are discrepancies in biological activity data resolved for pyrido[2,3-b]pyrazine derivatives?

Variability in IC₅₀ values (e.g., compound 4 : 4.77 ± 0.92 mM vs. 7 : 11.91 ± 0.34 mM) arises from substituent electronic effects. Consensus is achieved by repeating assays with standardized protocols (fixed pH, temperature) and using positive controls (thiourea). Meta-analyses of multiple studies identify trends, such as electron-withdrawing groups enhancing urease inhibition .

Methodological Best Practices

Q. What green chemistry principles apply to pyrido[2,3-b]pyrazine synthesis?

Solvent-free microwave synthesis reduces reaction times (e.g., 7-bromo-3-(4-ethylphenyl)pyrido[2,3-b]pyrazine in 20 minutes) . Water-ethanol mixtures replace toxic solvents, and ammonium bifluoride (low catalyst loading) minimizes waste. Life-cycle assessments (E-factor < 0.5) confirm sustainability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.